[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine
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Overview
Description
[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a fluoro group and a pyrazolylmethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process typically involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst .
Chemical Reactions Analysis
[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine can be compared with other similar compounds, such as:
Teneligliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.
Other pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4/c1-14-9(2-3-13-14)7-15-6-8(11)4-10(15)5-12/h2-3,8,10H,4-7,12H2,1H3/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXFTTJBKWWGMA-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN2CC(CC2CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)CN2C[C@H](C[C@H]2CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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